molecular formula C9H11Cl2N B1595538 N-Ethyl-2,4-dichlorobenzylamine CAS No. 90390-15-1

N-Ethyl-2,4-dichlorobenzylamine

Cat. No. B1595538
CAS RN: 90390-15-1
M. Wt: 204.09 g/mol
InChI Key: MAJQQCVMLVPMIW-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dichlorobenzylamine is an organic chemical compound with the molecular formula C9H11Cl2N . It has a molecular weight of 204.1 .


Molecular Structure Analysis

The InChI code for N-Ethyl-2,4-dichlorobenzylamine is 1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms and a benzyl group attached to it.

The storage temperature and physical form of the compound are not specified .

Scientific Research Applications

Sigma Receptor Ligands

A novel class of superpotent sigma ligands specific for the sigma receptor was identified through the synthesis and testing of compounds derived from high affinity sigma receptor ligands. These compounds exhibited subnanomolar affinity, surpassing their parent compounds in effectiveness, indicating their potential for determining the functional role of sigma receptors and the development of novel therapeutic agents (de Costa et al., 1992).

Organometallic Chemistry

Diorganotin(IV) dichloride complexes were synthesized and characterized, exploring the interactions between organotin compounds and N-(2-pyridylmethylene)arylamines. These studies contribute to the understanding of organometallic chemistry and its implications in drug development, showcasing the mutagenicity of such compounds in biological matrices (Baul et al., 1998).

Polymer Science

In the context of materials science, the improved synthesis of linear poly(ethylenimine) through low-temperature polymerization of 2-Isopropyl-2-oxazoline in chlorobenzene has been documented. This advancement is crucial for gene therapy applications, as it allows for the production of polymers with a more uniform distribution of molecular weights (Monnery et al., 2015).

Analytical Methodologies

Research into the analytical profiles of methoxetamine and related compounds has been conducted, providing vital information for the detection and characterization of these substances in biological matrices. This research aids in the forensic analysis of new psychoactive substances, demonstrating the evolving landscape of drug abuse and its challenges (De Paoli et al., 2013).

Environmental Science

The study on N-nitrosodimethylamine (NDMA) precursor analysis in water and wastewater treatment highlights the formation of potent carcinogens during chloramination. This research is critical for environmental health, offering a methodology for quantifying the concentration of organic precursors of NDMA, thereby contributing to safer water treatment practices (Mitch et al., 2003).

Safety And Hazards

N-Ethyl-2,4-dichlorobenzylamine may cause severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . After handling, it is recommended to wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJQQCVMLVPMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238138
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2,4-dichlorobenzylamine

CAS RN

90390-15-1
Record name 2,4-Dichloro-N-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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